2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a 4-chlorobenzoyl group and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the benzoxazinone core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazinones.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the 4-chlorobenzoyl and methyl substitutions.
7-(4-Chlorobenzoyl)-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the methyl group.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the 4-chlorobenzoyl group.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-4-methyl- is unique due to the presence of both the 4-chlorobenzoyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
116337-66-7 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
7-(4-chlorobenzoyl)-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H12ClNO3/c1-18-13-7-4-11(8-14(13)21-9-15(18)19)16(20)10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 |
InChI Key |
COBYWFSQIXISJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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